molecular formula C10H16O3 B6178796 tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2648962-05-2

tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B6178796
CAS No.: 2648962-05-2
M. Wt: 184.2
InChI Key:
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Description

Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound that features a unique oxabicyclo structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The bicyclic structure imparts significant strain, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves photochemical reactions. One common method is the [2 + 2] cycloaddition of alkenes or aldehydes with bicyclo[1.1.0]butanes under photoredox catalysis . This method uses a strongly oxidizing acridinium organophotocatalyst to facilitate the reaction, leading to the formation of the desired oxabicyclo structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the photochemical synthesis process. This would require optimizing reaction conditions, such as light intensity, catalyst concentration, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of more complex oxygenated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the opening of the bicyclic ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can lead to ring-opened products.

Scientific Research Applications

Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate exerts its effects is primarily through its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Similar in structure but lacks the oxygen atom in the ring.

    Bicyclo[1.1.0]butane: A smaller bicyclic compound with higher ring strain.

    Oxabicyclo[2.2.1]heptane: Contains an additional carbon atom in the ring, leading to different reactivity.

Uniqueness

Tert-butyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific oxabicyclo structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.

Properties

CAS No.

2648962-05-2

Molecular Formula

C10H16O3

Molecular Weight

184.2

Purity

95

Origin of Product

United States

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